3,5-dichloro-2-methoxy-benzenesulfonyl Chloride
Overview
Description
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride are compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The mode of action of this compound involves an electrophilic aromatic substitution reaction . The compound generates
SO2Cl+\text{SO}_2\text{Cl}^+SO2Cl+
, which is the electrophile of interest in the reaction . This electrophile reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride .Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of sulfonamides and sulfonate esters . The downstream effects of these pathways depend on the specific amines and alcohols that are involved in the reactions.
Result of Action
The result of the action of this compound is the production of sulfonamides and sulfonate esters . These compounds have a wide range of applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylbenzenesulfonyl chloride: Similar structure but with methyl groups instead of chlorine atoms.
2-methoxybenzenesulfonyl chloride: Lacks the chlorine substituents on the benzene ring.
Uniqueness
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which significantly influences its reactivity and chemical properties.
Properties
IUPAC Name |
3,5-dichloro-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMONJNAIYEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454403 | |
Record name | 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19116-94-0 | |
Record name | 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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